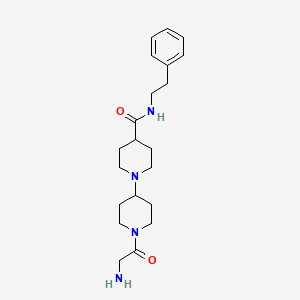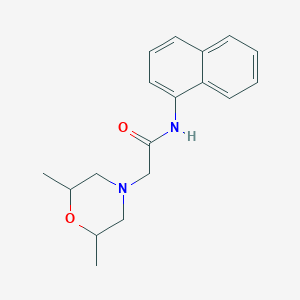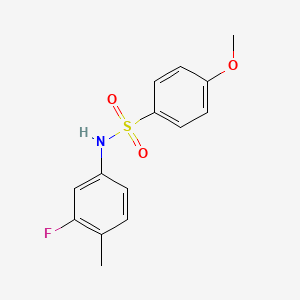
1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide dihydrochloride, also known as JB-321 or JBR-310, is a synthetic compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer, and pain management.
Wirkmechanismus
The exact mechanism of action of 1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide dihydrochloride is not fully understood, but it is believed to act by modulating various signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This compound has been shown to inhibit the activity of various enzymes, such as caspase-3 and cyclin-dependent kinase 2, which are involved in cell proliferation and apoptosis. This compound has also been found to interact with various receptors, such as the sigma-1 receptor, which is involved in the regulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. In vivo studies have shown that this compound can reduce inflammation, improve cognitive function, and reduce tumor growth. This compound has also been found to have a low toxicity profile, with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide dihydrochloride has several advantages for lab experiments, including its high purity, stability, and low toxicity profile. It can be easily synthesized and purified using standard techniques, and its activity can be easily measured using various assays, such as cell viability, apoptosis, and proliferation assays. However, this compound also has some limitations, including its relatively high cost, limited solubility, and potential off-target effects. These limitations need to be taken into consideration when designing experiments and interpreting results.
Zukünftige Richtungen
There are several future directions for the research on 1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide dihydrochloride. First, further studies are needed to fully understand the mechanism of action of this compound and its interaction with various signaling pathways and receptors. Second, more preclinical studies are needed to evaluate the therapeutic potential of this compound in various diseases, such as neurodegenerative disorders, cancer, and pain management. Third, the development of more efficient and cost-effective synthesis methods for this compound would facilitate its widespread use in research and clinical settings. Finally, the exploration of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesemethoden
1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide dihydrochloride can be synthesized by a multistep process that involves the reaction of 1,4-dibromobutane with piperidine, followed by the reaction of the resulting compound with N-(2-phenylethyl)glycine. The final step involves the formation of dihydrochloride salt by reacting the compound with hydrochloric acid. The purity and yield of the compound can be optimized by various purification techniques, such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
1'-glycyl-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide dihydrochloride has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer, and pain management. In neuroscience, this compound has been found to have a neuroprotective effect by reducing the number of apoptotic cells and increasing the expression of neurotrophic factors. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In pain management, this compound has been found to have an analgesic effect by reducing the nociceptive response and increasing the pain threshold.
Eigenschaften
IUPAC Name |
1-[1-(2-aminoacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c22-16-20(26)25-14-9-19(10-15-25)24-12-7-18(8-13-24)21(27)23-11-6-17-4-2-1-3-5-17/h1-5,18-19H,6-16,22H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHMMXKDFYJLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3CCN(CC3)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)pyrimidine-5-carboxamide](/img/structure/B5429242.png)

![(4aS*,8aR*)-6-[(5-ethylpyridin-2-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5429252.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5429259.png)
![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-norvalinamide](/img/structure/B5429266.png)

![N-butyl-N-methyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-amine](/img/structure/B5429273.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5429281.png)
![3-(butylthio)-6-(3,5-dibromo-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5429286.png)
![4-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B5429291.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5429293.png)
![1-[(4-fluorophenyl)sulfonyl]-2-(3-methyl-5-isoxazolyl)azepane](/img/structure/B5429301.png)
![5-{4-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429307.png)
![{2-chloro-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5429352.png)